
3-bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The reactivity of 1,2,4-triazole derivatives, including those with bromo and ethoxyethyl groups, enables the synthesis of a wide range of heterocyclic compounds. These derivatives are useful for constructing complex molecular frameworks that exhibit a variety of biological activities. For example, the reaction of 1,2,4-triazole-3-thiols with various brominated compounds in the presence of KOH has afforded new 3-sulfanyl-1,2,4-triazoles, demonstrating the versatility of these compounds in synthesizing sulfur-containing heterocycles with potential biological activities (Kaldrikyan et al., 2016).
Antimicrobial and Anticancer Activities
A series of fused and non-fused 1,2,4-triazole derivatives have been prepared, showcasing the antimicrobial, anti-lipase, and antiurease activities of these compounds. This highlights the potential of 3-bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole derivatives in the development of new antimicrobial agents (Özil et al., 2015). Furthermore, some 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer activity, indicating their potential use in cancer treatment research (Bekircan et al., 2008).
Corrosion Inhibition
In addition to their potential biomedical applications, triazole derivatives, including those related to 3-bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole, have been studied for their application as corrosion inhibitors. A particular study on 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated superior inhibition efficiency against corrosion of mild steel in a corrosive environment. This underscores the utility of such compounds in industrial applications, particularly in protecting metals against corrosion (Al-amiery et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-1-(1-ethoxyethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O/c1-3-11-5(2)10-4-8-6(7)9-10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCADQVVROTXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=NC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(1-ethoxyethyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



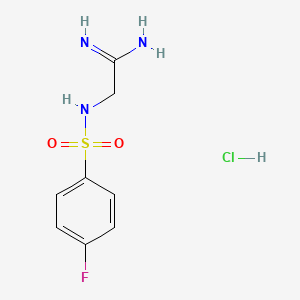

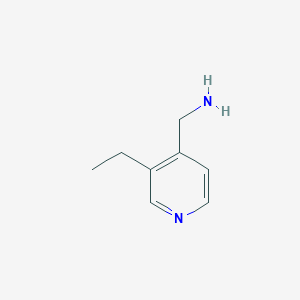
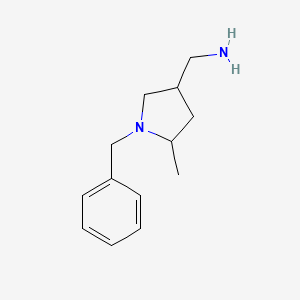
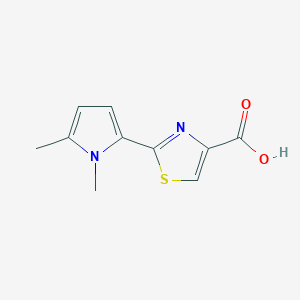
![4-Chloropyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1378650.png)
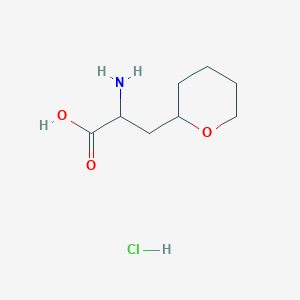
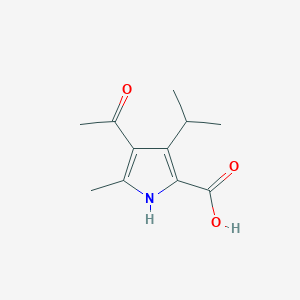
![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride](/img/structure/B1378654.png)
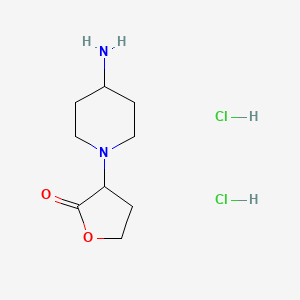
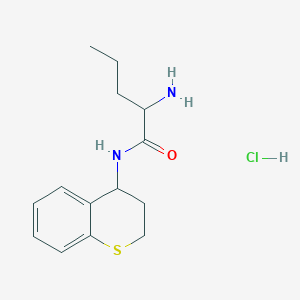


![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)